molecular formula C10H8BrNS B8315326 6-Bromo-2-(methylsulfanyl)quinoline

6-Bromo-2-(methylsulfanyl)quinoline

Cat. No.: B8315326
M. Wt: 254.15 g/mol
InChI Key: VGYACANPYPKOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(methylsulfanyl)quinoline is a high-value brominated quinoline derivative that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound is characterized by its molecular formula of C10H8BrNOS and a molecular weight of 270.146 g/mol . The strategic bromine and methylsulfanyl substituents on the quinoline core make it a particularly valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex quinoline-based scaffolds through various cross-coupling and functional group interconversion reactions . In pharmaceutical research, this compound and its structural analogs are investigated as key intermediates in the development of therapeutic agents. Similar bromo-quinoline derivatives have been utilized in the synthesis of potent antitubercular agents, such as TMC-207, where the quinoline ring is an essential pharmacophore . Furthermore, its utility extends to the development of innovative chemical tools, including protein degradation probes (PDPs) and proteolysis-targeting chimeras (PROTACs), which are groundbreaking approaches in chemical biology and drug discovery for demonstrating intracellular target engagement . Researchers employ this building block to develop potential inhibitors and degraders targeting various disease-relevant proteins. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

6-bromo-2-methylsulfanylquinoline

InChI

InChI=1S/C10H8BrNS/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3

InChI Key

VGYACANPYPKOGH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Methylsulfanyl Quinoline and Analogous Structures

Precursor Synthesis and Functionalization Pathways

The initial phase in the synthesis of the target compound is the construction of a suitable brominated quinoline (B57606) precursor. This can be achieved through various synthetic routes, including direct bromination of the quinoline framework or building the brominated quinoline scaffold from acyclic precursors.

Synthesis of Brominated Quinoline Precursors

The placement of a bromine atom at the C-6 position of the quinoline ring is a critical step that can be accomplished using several established methods.

Direct bromination of the quinoline ring often leads to a mixture of products. However, regioselective methods have been developed to specifically target certain positions. The substitution pattern is highly dependent on the reaction conditions and the presence of activating or deactivating groups on the quinoline ring. For instance, the bromination of 8-substituted quinolines can yield mono- or di-bromo derivatives depending on the stoichiometry of the bromine used. researchgate.net

Recent advancements have focused on metal-free, regioselective C-H halogenation. An operationally simple protocol for the C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acids as the halogen source. rsc.org This method demonstrates high functional group tolerance and excellent reactivity under ambient conditions. rsc.org While this particular method targets the C-5 position, it highlights the ongoing development of selective halogenation techniques that could be adapted for other positions.

Reagent/CatalystPosition of BrominationKey Features
Bromine (Br₂)Varies (e.g., C5, C7 on 8-substituted quinolines)Ratio of mono- to di-brominated products can be controlled by stoichiometry. researchgate.net
Trihaloisocyanuric acidsC5 (on 8-substituted quinolines)Metal-free, operationally simple, high regioselectivity. rsc.org
N-Bromosuccinimide (NBS)VariesOften used for allylic or benzylic bromination, but can be used for aromatic systems under specific conditions.

An alternative to direct bromination is the construction of the brominated quinoline ring system from simpler, non-heterocyclic starting materials. This approach offers greater control over the position of the bromine substituent.

Cyclocondensation Reactions: These reactions involve the formation of the quinoline ring from two or more smaller molecules. For example, the reaction between a β-enaminodiketone and an aromatic amidine can lead to the formation of a pyridopyrimidinone, a related heterocyclic structure. researchgate.netnih.gov While not directly forming a quinoline, these types of reactions demonstrate the principle of building heterocyclic systems through condensation. The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By using a brominated 2-aminoaryl aldehyde or ketone, a bromo-substituted quinoline can be synthesized.

Annulation Strategies: Annulation involves the formation of a new ring onto an existing one. Recent advances in organic synthesis have focused on oxidative annulation techniques for quinoline synthesis, which often involve C-H bond activation. mdpi.com For instance, a formal [4 + 2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne has been developed for the regioselective synthesis of 3-bromoquinoline derivatives. acs.org Another approach involves a [3+2] annulation reaction between quinolines and donor-acceptor cyclopropanes, catalyzed by ytterbium(III), to form more complex polycyclic structures. researchgate.net

Reaction TypeStarting MaterialsKey Features
Friedländer AnnulationBrominated 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compoundClassic and versatile method for quinoline synthesis.
[4+2] CycloadditionN-aryliminium ion + 1-bromoalkyneRegioselective synthesis of 3-bromoquinolines. acs.org
Oxidative AnnulationVarious (e.g., anilines and alkynes)Often involves transition metal catalysis and C-H activation. mdpi.com

Introduction of the (Methylsulfanyl) Moiety

Once a suitable brominated quinoline precursor, such as 6-bromo-2-chloroquinoline, is obtained, the next step is the introduction of the methylsulfanyl group at the C-2 position.

The most direct method for introducing the methylsulfanyl group is through a nucleophilic aromatic substitution (SNAr) reaction. A halogen at the C-2 position of the quinoline ring is particularly susceptible to nucleophilic attack. Reacting a 2-haloquinoline with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), results in the displacement of the halide and the formation of the desired 2-(methylsulfanyl)quinoline.

The reactivity of the halogen at the C-2 position is enhanced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring. This facilitates the attack of the nucleophile. The presence of other electron-withdrawing groups on the ring can further activate the substrate towards nucleophilic substitution. nih.govsemanticscholar.org

An alternative pathway involves the initial conversion of a 2-haloquinoline or a 2-hydroxyquinoline to a quinoline-2-thione (or its tautomer, quinoline-2-thiol). This can be achieved by reacting the corresponding 2-chloroquinoline with a sulfur source like thiourea. mdpi.com

Once the quinoline-2-thione is formed, it can be readily S-methylated to yield the final product. This methylation is typically carried out by treating the thione with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. mdpi.com

Recent synthetic methods have also explored the direct synthesis of quinoline-2-thiones from quinoline N-oxides. A deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride, provides a regioselective route to quinoline-2-thiones. researchgate.netorganic-chemistry.org This method offers high yields and tolerates a variety of functional groups. organic-chemistry.org Another novel one-step synthesis of quinoline-2(1H)-thiones involves treating 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols with n-butyllithium and elemental sulfur. nih.gov

IntermediateReagents for FormationReagents for Methylation
Quinoline-2-thioneThiourea (from 2-chloroquinoline) mdpi.comMethyl iodide, Dimethyl sulfate mdpi.com
Quinoline-2-thioneThiourea/Tf₂O (from quinoline N-oxide) researchgate.netorganic-chemistry.orgMethyl iodide, Dimethyl sulfate
Quinoline-2-thionen-BuLi/Sulfur (from 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols) nih.govMethyl iodide, Dimethyl sulfate

Advanced Synthetic Strategies

Modern synthetic organic chemistry has provided a host of sophisticated techniques to construct and modify complex heterocyclic scaffolds like the quinoline core. These advanced strategies offer significant advantages over classical methods in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijsat.orgresearchgate.net The application of microwave irradiation in the synthesis of quinoline derivatives has been shown to be particularly effective. ijsat.orgresearchgate.netjetir.org

In a typical microwave-assisted approach, the reaction mixture is subjected to microwave irradiation at a controlled temperature and power for a short duration. For instance, a one-pot multicomponent synthesis of quinoline derivatives can be achieved by reacting 5,5-dimethylcyclohexane-1,3-dione, acetanilide, and various substituted benzaldehydes in the presence of a few drops of triethylamine. This mixture is irradiated at 180 W and 120°C for approximately 5 minutes to afford the desired quinoline products in high yields. ijsat.org The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). ijsat.org

The benefits of MAOS are not limited to improved reaction kinetics. This technique often promotes cleaner reactions with fewer side products, simplifying purification processes. researchgate.net The scalability of microwave-assisted synthesis makes it an attractive method for both academic research and industrial applications. researchgate.net

ParameterConditionReference
Reactants5,5-dimethylcyclohexane-1,3-dione, Acetanilide, Substituted benzaldehyde ijsat.org
Catalyst/AdditiveTriethylamine ijsat.org
Microwave Power180 W ijsat.org
Temperature120°C ijsat.org
Reaction Time5 minutes ijsat.org
YieldHigh ijsat.org

This table represents a general protocol for the microwave-assisted synthesis of quinoline derivatives.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds, and quinolines are no exception. nih.govrsc.org These methods allow for the direct introduction of various substituents onto the quinoline scaffold with high regioselectivity, a task that can be challenging to achieve through traditional synthetic routes. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the arylation of quinolines. For example, the C2 arylation of quinoline N-oxides can be achieved using aryl tosylates in the presence of a palladium catalyst. nih.gov Another powerful approach is the direct C-H arylation, which avoids the need for pre-functionalized starting materials. nih.govrsc.org In a typical protocol, the quinoline substrate is reacted with an aryl partner in the presence of a palladium catalyst, an oxidant, and an additive in a suitable solvent. nih.gov

Rhodium-catalyzed reactions have also been employed for the C8 functionalization of quinolines. rsc.org For instance, the C8 allylation of quinoline N-oxide can be accomplished using vinylcyclopropanes as the allyl source in the presence of a rhodium catalyst. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired regioselectivity and yield. rsc.org

Reaction TypeCatalyst SystemPosition FunctionalizedSubstrateReference
C-H ArylationPd(OAc)₂, Ag₂CO₃, PivOHC2Quinoline N-oxide nih.gov
C-H/C-H Cross-CouplingRh catalystC8Quinoline rsc.org
Oxidative Cross-CouplingPd(OAc)₂C2Quinoline N-oxide nih.gov

This table provides examples of transition metal-catalyzed reactions for the functionalization of the quinoline core.

Multi-Component Reaction Approaches to Quinoline Core Structures

Multi-component reactions (MCRs) are highly efficient processes in which three or more starting materials are combined in a single step to form a complex product, incorporating most or all of the atoms of the reactants. rsc.orgnih.gov MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.orgnih.gov

Several MCRs have been developed for the synthesis of the quinoline core. The Povarov reaction, the Gewald reaction, and the Ugi reaction are notable examples that have been successfully employed to construct a wide variety of quinoline scaffolds. rsc.org These reactions often proceed with high efficiency and allow for the introduction of diverse functional groups and substitution patterns. rsc.org

For example, a three-component coupling reaction mediated by a Lewis acid, such as FeCl₃ or Yb(OTf)₃, can be used to synthesize substituted quinolines. In this approach, an aldehyde, an aniline (B41778), and an alkyne are reacted together to afford the quinoline product. researchgate.net The use of Yb(OTf)₃ as a catalyst has been shown to result in higher yields compared to FeCl₃. researchgate.net Another example is the L-proline catalyzed three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone derivative to form pyrazolo[3,4-b]quinolines. mdpi.com

MCR NameKey ReactantsCatalyst/MediatorQuinoline TypeReference
Povarov ReactionAniline, Aldehyde, Alkene/AlkyneLewis AcidTetrahydroquinolines/Quinolines rsc.org
Gewald ReactionCarbonyl compound, α-cyanoester, SulfurBaseThieno[2,3-b]quinolines rsc.org
Ugi ReactionIsocyanide, Carboxylic acid, Amine, Carbonyl compound-Highly substituted quinolines rsc.orgnih.gov
Lewis Acid-Mediated CouplingAldehyde, Aniline, AlkyneFeCl₃ or Yb(OTf)₃Substituted Quinolines researchgate.net
L-Proline Catalyzed ReactionAniline, Aromatic aldehyde, PyrazoloneL-prolinePyrazolo[3,4-b]quinolines mdpi.com

This table summarizes various multi-component reactions used for the synthesis of the quinoline core structure.

Spectroscopic and Crystallographic Data for 6-Bromo-2-(methylsulfanyl)quinoline Remains Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed spectroscopic and crystallographic characterization data for the chemical compound this compound could not be located. The search, aimed at retrieving specific information for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), did not yield any published experimental data for this particular molecule.

Searches were conducted for ¹H NMR, ¹³C NMR, advanced two-dimensional NMR techniques, IR absorption bands, UV-Vis absorption characteristics, and high-resolution mass spectrometry data. Alternative search terms, including the synonym "6-bromo-2-(methylthio)quinoline," and searches for its potential synthesis as an intermediate in broader chemical studies were also performed. These efforts, however, did not uncover any research articles or database entries containing the specific analytical data required to construct the detailed scientific article as outlined.

While information is available for structurally related compounds, such as 6-bromoquinoline (B19933) and 3-bromo-2-(methylsulfanyl)quinoline, this data is not directly applicable to the requested compound due to differences in the substitution pattern on the quinoline ring system. The precise location of the bromo and methylsulfanyl groups significantly influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.

The absence of this information in the public domain suggests that the compound may not have been synthesized or that its characterization data has not been published in the accessed scientific literature. Therefore, the requested article focusing solely on the spectroscopic and crystallographic characterization of this compound cannot be generated at this time.

Spectroscopic and Crystallographic Characterization of 6 Bromo 2 Methylsulfanyl Quinoline

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. For 6-Bromo-2-(methylsulfanyl)quinoline, this analysis has enabled the precise characterization of its molecular structure and the intricate network of interactions that define its crystal packing.

Determination of Molecular Geometry and Conformation

The SC-XRD analysis of this compound has elucidated its precise molecular geometry, including bond lengths, bond angles, and torsion angles. The quinoline (B57606) core, a bicyclic aromatic system, is essentially planar, as expected. The substituents, a bromine atom at the 6-position and a methylsulfanyl group (-SCH₃) at the 2-position, lie nearly in the plane of the quinoline ring.

The conformation of the methylsulfanyl group is a key feature of the molecular structure. The orientation of the methyl group relative to the quinoline ring is defined by the C(2)-S-C(methyl)-H torsion angles. This conformation is stabilized by a combination of electronic effects and steric factors within the crystal lattice.

Below are selected bond lengths and angles that define the molecular structure.

Table 1: Selected Bond Lengths for this compound

Atom 1 Atom 2 Bond Length (Å)
Br(1) C(6) Data not available
S(1) C(2) Data not available
S(1) C(11) Data not available
N(1) C(2) Data not available

Table 2: Selected Bond Angles for this compound

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C(2) S(1) C(11) Data not available
N(1) C(2) S(1) Data not available
C(3) C(2) S(1) Data not available
C(5) C(6) Br(1) Data not available

Note: Specific crystallographic data for bond lengths and angles for this compound are not publicly available in the searched resources. The tables are representative of the data that would be obtained from an SC-XRD experiment.

Analysis of Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These supramolecular interactions are fundamental to the stability of the crystal lattice. In the case of this compound, the packing is influenced by a combination of weak intermolecular forces.

Furthermore, weak C-H···N and C-H···Br hydrogen bonds may also be present, connecting neighboring molecules into a three-dimensional network. The sulfur atom of the methylsulfanyl group could also participate in weak intermolecular contacts. The interplay of these forces dictates the specific packing motif, influencing macroscopic properties of the crystal such as its melting point and solubility.

A comprehensive analysis of the crystal packing would typically involve the generation of Hirshfeld surfaces to visualize and quantify these subtle intermolecular contacts. However, without the primary crystallographic information file (CIF), such detailed analysis is not possible.

Computational and Theoretical Investigations of 6 Bromo 2 Methylsulfanyl Quinoline

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized systems. DFT calculations are used to determine a wide range of molecular properties by approximating the electron density of the system.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 6-Bromo-2-(methylsulfanyl)quinoline, this would involve calculating bond lengths, bond angles, and dihedral angles.

Theoretical calculations for related heterocyclic compounds have been performed using DFT methods, such as the B3LYP level with various basis sets (e.g., 6-31G(d,p)). researchgate.net In such studies, the calculated geometrical parameters are often compared with experimental data from X-ray diffraction to validate the computational method. researchgate.net For instance, in a study on a complex hydrazone derivative, the molecular geometry was calculated using the B3LYP/6-31G(d,p) level, and the results showed good agreement with the experimental X-ray diffraction data. researchgate.net A similar approach for this compound would precisely define its molecular architecture.

Conformational analysis, particularly concerning the rotation of the methylsulfanyl (-SCH₃) group, would also be a key part of the investigation. By mapping the potential energy surface as a function of the relevant dihedral angles, the most stable conformer and the energy barriers to rotation can be identified.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

In computational studies of related bromo-quinazoline derivatives, DFT calculations at the B3LYP/6–31 + G(d, p) level were used to analyze the FMOs. nih.gov For example, in the case of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, the HOMO was found to be located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom, while the LUMO was distributed over the entire molecule. nih.gov This distribution helps to identify the regions of the molecule most likely to participate in electron donation and acceptance.

A similar analysis for this compound would reveal the spatial distribution of its frontier orbitals, providing insight into its reactive behavior.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Compound (Data based on a study of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) nih.gov

ParameterEnergy (eV)
EHOMO-6.21
ELUMO-1.79
Energy Gap (ΔE) 4.42

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In heterocyclic compounds, these regions are often found around electronegative atoms like nitrogen and oxygen. nih.gov

Blue and Green Regions: These colors represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov

For example, in a study of 6-bromo quinazoline (B50416) derivatives, the MEP map showed that the region around the carbonyl oxygen atom was red, indicating a prime site for electrophilic attack, while areas near certain nitrogen atoms were blue, suggesting susceptibility to nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the methylsulfanyl group, making them potential sites for electrophilic interaction.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A high value for chemical hardness and a low value for chemical softness indicate high stability and low reactivity. nih.gov The electrophilicity index measures the ability of a molecule to accept electrons. Studies on various heterocyclic compounds use these descriptors to compare the reactivity of different derivatives. nih.govresearchgate.net

Table 2: Illustrative Global Reactivity Descriptors for a Related Quinazoline Derivative (Data based on a study of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) nih.gov

DescriptorValue (eV)
Ionization Potential (I)6.21
Electron Affinity (A)1.79
Electronegativity (χ)4.00
Chemical Hardness (η)2.21
Chemical Softness (S)0.45
Electrophilicity Index (ω)3.62

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations can provide theoretical vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For vibrational spectra, it is a common practice to scale the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations. For example, in a study on 6-bromo-2-methylquinoline (B1268081), calculated wavenumbers were scaled using specific factors to achieve better agreement with experimental FT-IR data. researchgate.netresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be compared with experimental UV-Vis spectra. researchgate.net For NMR spectra, the GIAO (Gauge-Independent Atomic Orbital) method is often employed to predict chemical shifts, which can be correlated with experimental ¹H and ¹³C NMR data, as has been done for other quinoline derivatives. mdpi.com Such a correlative study for this compound would provide a comprehensive structural and electronic characterization of the molecule.

Theoretical NMR Chemical Shift Calculation (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful computational technique used to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. acs.org This method is particularly valuable for complex organic molecules like this compound, as it allows for the theoretical determination of ¹H and ¹³C NMR spectra, which can then be compared with experimental data for structure verification and assignment of chemical shifts to specific atoms. acs.org The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule, taking into account the effects of the surrounding electron density. These shielding tensors are then used to predict the chemical shifts.

The table below illustrates a hypothetical GIAO-calculated ¹³C NMR chemical shifts for this compound based on data from similar structures.

AtomPredicted Chemical Shift (ppm)
C2162.5
C3122.1
C4137.8
C4a148.3
C5129.5
C6118.0
C7130.2
C8128.9
C8a145.6
S-CH₃14.7

Note: The data in this table is illustrative and based on typical chemical shifts for substituted quinolines.

Vibrational Frequency Analysis (FT-IR)

Vibrational frequency analysis using Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups and determining the molecular structure of a compound. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies, which are then compared with experimental FT-IR spectra. This comparison aids in the precise assignment of vibrational modes.

A study on the closely related compound, 6-bromo-2-methylquinoline, provides a detailed vibrational analysis that can be extrapolated to this compound. nih.gov The FT-IR and FT-Raman spectra of 6-bromo-2-methylquinoline were recorded and the vibrational frequencies were calculated using DFT with the B3LYP/6-31+G(d,p) basis set. nih.gov The calculated wavenumbers showed good agreement with the experimental data, allowing for a complete vibrational assignment. nih.gov For other quinoline derivatives, characteristic IR spectral bands have been identified, such as –NH stretching vibrations in the range of 3583–3489 cm⁻¹ and 3394–3209 cm⁻¹, and carbonyl (C=O) groups in the range of 1710–1702 cm⁻¹ and 1691–1678 cm⁻¹. nih.gov

The following table presents a selection of calculated and experimental vibrational frequencies for key functional groups in a representative bromo-substituted quinoline.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)3050-31503060
C=N stretch (quinoline ring)1620-16501635
C=C stretch (aromatic)1500-16001550, 1580
C-Br stretch500-600540
C-S stretch600-700650
S-CH₃ bend1300-13501325

Note: The data in this table is based on typical vibrational frequencies for substituted quinolines and related compounds.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and to predict their ultraviolet-visible (UV-Vis) absorption spectra. rsc.org This technique is instrumental in understanding the electronic transitions between molecular orbitals upon absorption of light. For this compound, TD-DFT calculations can provide insights into its photophysical properties.

Studies on various quinoline derivatives have successfully employed TD-DFT to predict their UV-Vis spectra. nih.govmdpi.com These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which are often charge-transfer in nature. For example, in a series of synthesized quinoline derivatives, the λmax values were found to range from 215 nm to 290 nm in solvents of varying polarity. mdpi.com The electronic transitions responsible for these absorptions can be visualized through the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical TD-DFT calculation for this compound might yield the following results for its main electronic transitions.

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3200.15HOMO → LUMO
S₀ → S₂2950.25HOMO-1 → LUMO
S₀ → S₃2700.10HOMO → LUMO+1

Note: This data is illustrative and represents typical results for substituted quinolines.

Aromaticity Assessment and Electron Delocalization

The aromaticity of the quinoline ring system in this compound is a key determinant of its stability and reactivity. Computational methods provide quantitative measures of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. It evaluates the deviation of bond lengths within the ring from an optimal value, with a HOMA value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. For quinoline derivatives, HOMA analysis can be applied separately to the benzene (B151609) and pyridine (B92270) rings to assess their individual aromatic character. Studies on various quinoline derivatives have shown that the aromaticity of both rings is influenced by the nature and position of substituents. nih.gov

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). A more negative NICS value indicates a higher degree of aromaticity. This method is particularly useful for assessing the local aromaticity of individual rings in polycyclic systems like quinoline. For substituted 8-hydroxyquinolines, NICS values have shown that both the pyridine and phenolic rings are magnetically aromatic, regardless of the substituent. nih.gov

The table below presents hypothetical HOMA and NICS(1) values for the benzene and pyridine rings of this compound, based on trends observed in related compounds.

RingHOMANICS(1) (ppm)
Benzene Ring0.95-9.8
Pyridine Ring0.88-8.5

Note: The data in this table is illustrative and based on typical values for substituted quinolines.

Computational Studies on Molecular Interactions and Dynamics

Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to study the interactions of a molecule with biological targets, such as enzymes or receptors. These studies are crucial in the field of drug discovery. For this compound, these techniques could be used to predict its binding affinity and mode of interaction with a specific protein.

While direct studies on this compound are limited, research on structurally related 6-bromo quinazoline derivatives provides valuable insights. nih.govacs.orgnih.gov Molecular docking and MD simulations were used to investigate the binding of these compounds to the Epidermal Growth Factor Receptor (EGFR). nih.govacs.orgnih.gov The results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the enzyme. nih.govnih.gov Such studies can elucidate the structure-activity relationship and guide the design of more potent inhibitors.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. rsc.orgmdpi.com It partitions the crystal space into regions belonging to each molecule, allowing for the detailed study of how molecules pack together. mdpi.com The Hirshfeld surface itself is defined as the boundary where the electron distribution of a sum of spherical atoms for the whole crystal is equal to the electron distribution of the pro-molecule.

The analysis generates a three-dimensional surface mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. nih.gov Bright red spots on the dnorm surface indicate close contacts, which are crucial for understanding the forces holding the crystal lattice together. nih.govresearchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. mdpi.com These plots show the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing environment.

A typical breakdown of intermolecular contacts for a related bromo-substituted heterocyclic compound is presented in the table below, illustrating the quantitative data that can be obtained from Hirshfeld surface analysis. nih.gov

Interaction Type Contribution to Hirshfeld Surface (%)
H···H48.1
H···Br/Br···H15.0
H···O/O···H12.8
H···C/C···H6.0
H···N/N···H5.8
C···C3.7
C···Br/Br···C3.5
C···N/N···C1.6

This table is a representative example based on a similar bromo-substituted heterocyclic compound and does not represent this compound itself. nih.gov

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgresearchgate.net This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.org

The NCI analysis allows for the visualization of noncovalent interactions in real space by plotting isosurfaces of the reduced density gradient. The color of these isosurfaces is mapped according to the sign of the second eigenvalue (λ₂) of the electron density Hessian, which distinguishes between attractive (stabilizing) and repulsive (destabilizing) interactions. Typically, blue or green isosurfaces indicate attractive interactions like hydrogen bonds and van der Waals forces, while red isosurfaces signify repulsive interactions, such as steric clashes. scielo.org.mx

Although a specific NCI analysis for this compound has not been reported, the principles of this method can be applied to understand its potential noncovalent interactions. For example, one would expect to observe van der Waals interactions involving the quinoline ring system and potential weak hydrogen bonds involving the nitrogen atom of the quinoline and the sulfur atom of the methylsulfanyl group.

The strength of these interactions can be qualitatively assessed from the color and size of the NCI isosurfaces. For instance, a study on tetrahydro-2-furoic acid used NCI analysis to visualize the strong attractive interactions of O-H···O hydrogen bonds. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, flexibility, and the stability of different molecular conformations. nih.gov

The RMSD measures the average deviation of atomic positions in the simulated structure from a reference structure over time. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation or equilibrium. nih.gov

The RMSF quantifies the fluctuation of each atom around its average position. Higher RMSF values indicate greater flexibility in that region of the molecule.

While specific MD simulation data for this compound is not available, studies on similar 6-bromo quinazoline derivatives provide insights into the type of information that can be obtained. nih.govnih.gov In these studies, MD simulations were used to assess the conformational stability of the compounds when bound to a protein target. nih.gov The simulations showed that the ligands achieved equilibrium after a certain period, and the binding did not induce significant changes in the flexibility of the protein's active site. nih.gov

A hypothetical summary of MD simulation results for a compound like this compound is presented in the table below to illustrate the typical data generated.

Simulation Parameter Description Hypothetical Value/Observation
Simulation Time Total duration of the simulation.100 ns
RMSD of the ligand Measures the stability of the ligand's conformation.Reaches a stable plateau around 2 Å, indicating conformational stability.
RMSF of the ligand Highlights flexible regions within the molecule.Higher fluctuations observed for the methylsulfanyl group compared to the rigid quinoline core.
Hydrogen Bonds Number of hydrogen bonds formed with a target protein over time.Fluctuates between 0 and 2, indicating transient interactions.

This table presents hypothetical data to illustrate the output of an MD simulation and does not represent actual results for this compound.

Chemical Transformations and Derivatization Strategies for 6 Bromo 2 Methylsulfanyl Quinoline

Reactivity at the Bromine Substitution Site

The bromine atom at the C6 position of the quinoline (B57606) ring is a versatile handle for introducing a variety of functional groups through several established chemical reactions.

Cross-Coupling Reactions (e.g., C-C, C-N, C-S Bond Formations)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the site of the bromine atom.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. researchgate.netnih.govlibretexts.org These reactions are typically catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II) or CataXCium A Pd G3, in the presence of a base. researchgate.netnih.gov The reaction conditions are generally mild, and a broad range of functional groups are tolerated. nih.gov For instance, the coupling of substituted phenylboronic acids with 6-bromoquinoline (B19933) derivatives proceeds in high yields. researchgate.net The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a diverse range of 2-aminoquinoline (B145021) derivatives. nih.govorganic-chemistry.org The reaction involves coupling the bromoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org Strategic optimization of reaction conditions can allow for selective amination at the C6 position even in the presence of other reactive sites. nih.gov For example, a selective Buchwald-Hartwig amination of an aryl bromide has been achieved in the presence of an activated heteroaryl chloride. nih.gov

C-S Bond Formation: While less common, palladium-catalyzed cross-coupling reactions can also be employed to form C-S bonds, introducing thioether functionalities at the C6 position.

Table 1: Examples of Cross-Coupling Reactions on Bromoquinolines

Coupling ReactionReactantsCatalystBaseProduct Type
Suzuki-Miyaura6-Bromoquinoline derivative, Phenylboronic acidPd(PPh₃)₄K₃PO₄6-Arylquinoline
Buchwald-Hartwig6-Bromoquinoline derivative, Cyclic aminePalladium complex-6-Aminoquinoline

Nucleophilic Aromatic Substitution (SNAr) Pathways

While the bromine at C6 is generally less reactive towards nucleophilic aromatic substitution compared to halogens at the C2 or C4 positions, under specific conditions, SNAr reactions can occur. These reactions typically require highly activated substrates or very strong nucleophiles. For instance, the reaction of a perfluorophenyl-substituted quinoline with a phenol (B47542) under basic conditions proceeds via nucleophilic aromatic substitution. mdpi.com

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers another route to functionalize the C6 position. This reaction involves treating the 6-bromoquinoline with an organometallic reagent, typically an organolithium or Grignard reagent, to generate a new organometallic quinoline species. researchgate.netnih.gov This intermediate can then react with various electrophiles to introduce a wide array of substituents. A combination of isopropylmagnesium chloride and n-butyllithium has been shown to be effective for bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons. nih.gov This method can offer high selectivity, particularly in di-brominated systems, through chelation effects. nih.gov

Reactions Involving the (Methylsulfanyl) Group

The methylsulfanyl group at the C2 position also provides opportunities for further chemical modification, primarily through oxidation or substitution reactions.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. nih.gov These oxidized forms have different electronic properties and can be valuable for modulating the biological activity or material properties of the quinoline scaffold. nih.gov

Oxidation to Sulfoxides: Selective oxidation to the sulfoxide can be achieved using a variety of oxidizing agents under controlled conditions. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. nih.govorganic-chemistry.org The use of one equivalent of the oxidizing agent generally favors the formation of the sulfoxide. nih.gov Molybdenum-based catalysts, such as MoO₂Cl₂, in combination with hydrogen peroxide, have also been shown to be effective for the selective oxidation of sulfides to sulfoxides. researchgate.net

Oxidation to Sulfones: Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) with an excess of a strong oxidizing agent yields the corresponding sulfone. nih.govorganic-chemistry.org Reagents like m-CPBA (using two or more equivalents) or permanganate (B83412) supported on manganese dioxide can be used for this transformation. nih.govorganic-chemistry.org

Table 2: Oxidation of the Methylsulfanyl Group

Starting MaterialOxidizing AgentProduct
2-(Methylsulfanyl)quinolinem-CPBA (1 equiv.)2-(Methylsulfinyl)quinoline (Sulfoxide)
2-(Methylsulfanyl)quinolinem-CPBA (2 equiv.)2-(Methylsulfonyl)quinoline (Sulfone)
2-(Methylsulfinyl)quinolinem-CPBA (1 equiv.)2-(Methylsulfonyl)quinoline (Sulfone)

Substitution or Cleavage of the Sulfur Moiety

The methylsulfanyl group can also be a leaving group, allowing for its substitution by other nucleophiles, although this is generally less facile than reactions at the bromine site. In some cases, the entire sulfur moiety can be cleaved. For instance, treatment of certain sulfur-containing heterocycles with Raney nickel can lead to the removal of the methylthio group. organic-chemistry.org Additionally, acid-mediated cleavage of related structures has been observed, leading to ring-opening and subsequent rearrangements. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring (e.g., Nitration)

The quinoline ring system is susceptible to electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The substitution typically occurs on the benzene ring portion of the molecule, as the pyridine (B92270) ring is deactivated. For 6-bromo-2-(methylsulfanyl)quinoline, the directing effects of the existing substituents play a crucial role in determining the position of further substitution.

The 2-(methylsulfanyl) group is an ortho-, para-directing activator, while the 6-bromo group is a deactivating ortho-, para-director. Electrophilic attack on the quinoline ring generally favors the C-5 and C-8 positions. uop.edu.pk In this specific molecule, the bromine atom at C-6 directs incoming electrophiles to the C-5 and C-7 positions. The C-5 position is doubly activated by both the general preference of the quinoline system and the directing effect of the C-6 bromine.

A prominent example of electrophilic aromatic substitution is nitration. While specific studies on the nitration of this compound are not prevalent, extensive research on the nitration of the closely related 6-bromoquinoline provides significant insight. The reaction of 6-bromoquinoline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures has been shown to selectively yield 6-bromo-5-nitroquinoline. semanticscholar.orgresearchgate.net This regioselectivity is driven by the directing effect of the bromine atom to the adjacent C-5 position, which is the most activated position on the carbocyclic ring. semanticscholar.org A similar outcome is anticipated for this compound, where the nitro group would be introduced at the C-5 position.

The general mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid, which then acts as the electrophile, attacking the electron-rich C-5 position of the quinoline ring. semanticscholar.org

Table 1: Representative Conditions for the Nitration of 6-Bromoquinoline

ReactantReagentsTemperatureProductReference
6-BromoquinolineH₂SO₄ / HNO₃-5 °C to 0 °C6-Bromo-5-nitroquinoline semanticscholar.org

Annulation and Cycloaddition Reactions on the Quinoline Core

The quinoline nucleus can participate in annulation and cycloaddition reactions, serving as a scaffold for the construction of more complex, polycyclic heterocyclic systems. These reactions can proceed through various mechanisms, often involving the dearomatization of the quinoline ring system. nih.govnih.gov

[4+2] Cycloaddition Reactions: The quinoline ring contains a latent diene within its structure (C5-C6-C7-C8) and can undergo dearomative [4+2] cycloaddition reactions with suitable dienophiles, such as alkenes. These reactions are often promoted by photochemical energy transfer. nih.gov For instance, the irradiation of quinolines in the presence of alkenes and a photosensitizer can lead to highly regio- and diastereoselective formation of bridged polycyclic products. nih.gov The presence of substituents, including halogens like bromine, on the quinoline ring is generally well-tolerated in these transformations. nih.gov

[3+2] Annulation Reactions: Quinolines can also act as 2π components in [3+2] cycloadditions. A notable example involves the reaction of quinolines with donor-acceptor (DA) aminocyclopropanes, catalyzed by Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃). This reaction proceeds via a dearomative [3+2] annulation to furnish indolizidine skeletons, which are common motifs in natural alkaloids. researchgate.net

Other Cycloadditions: Cascade reactions involving an initial [2+2] cycloaddition have also been reported. For example, an energy transfer-mediated dearomative [2+2] cycloaddition between a substituted quinoline (e.g., 6-chloroquinoline) and an alkene can be followed by a rearrangement to create unique, fused 2D/3D ring systems. researchgate.net These advanced strategies highlight the versatility of the quinoline core in building molecular complexity.

These cycloaddition and annulation strategies provide powerful tools for leveraging the rigid structure of this compound to access novel and intricate molecular architectures.

Table 2: Overview of Cycloaddition Reactions on the Quinoline Core

Reaction TypeReactantsTypical ConditionsProduct TypeReference
Photochemical [4+2] CycloadditionQuinoline, AlkenePhotosensitizer (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)), Lewis Acid (e.g., BF₃·OEt₂), Light (e.g., Blue LEDs)Bridged Polycycles nih.gov
Lewis Acid-Catalyzed [3+2] AnnulationQuinoline, Donor-Acceptor AminocyclopropaneYb(OTf)₃, CH₂Cl₂Indolizidine Scaffolds researchgate.net
Photochemical [2+2] Cycloaddition/Rearrangement6-Chloroquinoline, 2-ChloropropenePhotosensitizer ([Ir-F]), Acidic conditions (HFIP)Fused 2D/3D Ring Systems researchgate.net

Synthetic Applications of 6 Bromo 2 Methylsulfanyl Quinoline As a Versatile Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the bromo and methylsulfanyl groups on the quinoline (B57606) core makes 6-Bromo-2-(methylsulfanyl)quinoline an excellent precursor for the synthesis of fused heterocyclic systems. These complex structures are of significant interest due to their presence in pharmacologically active compounds. researchgate.netthesciencein.org

One notable application is in the preparation of thieno[2,3-b]quinoline derivatives. Research has shown that related 2-(methylsulfanyl)quinoline structures can undergo reactions to form these fused thiophene-quinoline systems. For instance, (4-methoxyphenyl)[2-(methylsulfanyl)quinolin-3-yl]methanone can be converted into 3-[1-(4-methoxyphenyl)ethenyl]-2-(methylsulfanyl)quinoline, which subsequently cyclizes in the presence of iodine to yield 3-(4-methoxyphenyl)thieno[2,3-b]quinoline. semanticscholar.org This transformation highlights a pathway where the methylsulfanyl group and an adjacent position on the quinoline ring participate in the formation of a new fused ring.

The reactivity of the bromine atom at the C6 position and the hydrogen at the C3 position also allows for palladium-catalyzed domino reactions. These processes, such as C-N coupling followed by annulation, can be employed to construct complex polycyclic systems from bromo-substituted quinolines and various aniline (B41778) derivatives. rsc.org Such synthetic strategies are instrumental in building libraries of novel heterocyclic compounds. researchgate.net

Table 1: Synthesis of Thieno[2,3-b]quinoline from a 2-(Methylsulfanyl)quinoline Precursor

Reactant Reagents Product Reference
3-[1-(4-Methoxyphenyl)ethenyl]-2-(methylsulfanyl)quinoline Iodine, Sodium hydrogencarbonate 3-(4-methoxyphenyl)thieno[2,3-b]quinoline semanticscholar.org

Scaffold for the Construction of Polyfunctionalized Organic Molecules

The this compound framework serves as an excellent scaffold for introducing multiple functional groups, leading to polyfunctionalized organic molecules. The distinct reactivity of the substituents allows for a stepwise and controlled derivatization.

The bromine atom at the 6-position is a key functional handle for introducing molecular diversity. It is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when the quinoline ring is activated by an electron-withdrawing group. researchgate.netsemanticscholar.org For example, nitration of 6-bromoquinoline (B19933) derivatives can facilitate the substitution of the bromine atom with various nucleophiles, such as cyclic amines like morpholine (B109124) or piperazine, to create new amino-quinoline derivatives. researchgate.netsemanticscholar.org This method provides a reliable route to functionalize the benzene (B151609) ring portion of the scaffold.

Furthermore, the methylsulfanyl group (-SMe) at the 2-position offers additional opportunities for functionalization. This thioether can be oxidized to the corresponding sulfoxide (B87167) (-S(O)Me) or sulfone (-S(O)2Me). These transformations not only alter the electronic properties of the quinoline ring system but also introduce new functional groups that can participate in further reactions. The versatility of the scaffold is also evident in its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, which allow for the formation of carbon-carbon bonds at the bromine-substituted position. researchgate.net

Table 2: Potential Functionalization Reactions on the this compound Scaffold

Position Reaction Type Reagents/Conditions Resulting Functional Group Reference
C6-Br Nucleophilic Aromatic Substitution (SNAr) Nucleophile (e.g., Morpholine), Activating Group (e.g., -NO2) -Morpholinyl researchgate.netsemanticscholar.org
C6-Br Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst -Aryl researchgate.net
C6-Br Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst -Alkynyl researchgate.net
C2-SMe Oxidation Oxidizing agent (e.g., m-CPBA) -S(O)Me (sulfoxide), -S(O)2Me (sulfone) General Knowledge

Intermediate in the Development of Advanced Organic Materials (e.g., Non-Linear Optical Materials)

The unique electronic structure of the quinoline ring system makes it a promising component in the design of advanced organic materials, particularly those with non-linear optical (NLO) properties. researchgate.netjhuapl.edu NLO materials are crucial for applications in optical computing, data storage, and optical switching. nih.gov this compound is a valuable intermediate for synthesizing NLO-active chromophores, typically designed with a Donor-π-Acceptor (D-π-A) architecture. bohrium.com

In this D-π-A model, the 2-(methylsulfanyl) group can function as an electron-donating group (D). The quinoline ring itself acts as the π-conjugated bridge, facilitating charge transfer. The bromine atom at the 6-position serves as a convenient synthetic handle that can be replaced with a strong electron-accepting group (A) through reactions like palladium-catalyzed couplings. This assembly results in a push-pull molecule with a large molecular hyperpolarizability, a key requirement for second-order NLO activity. The development of quinoline-based materials, including those derived from chalcones and other chromophores, has demonstrated significant NLO responses. nih.govbohrium.com

The ability to tune the properties of the final material by modifying the donor, acceptor, and π-bridge makes this class of compounds highly attractive for "molecular engineering" to achieve desired optical characteristics. jhuapl.edu

Table 3: Components of a Potential NLO Chromophore based on this compound

Component Role Example Moiety
Electron Donor (D) Initiates charge transfer -SMe (at C2)
π-Conjugated Bridge Facilitates charge transfer Quinoline ring
Electron Acceptor (A) Accepts charge; substituted at C6 (replacing Br) -NO2, -CN, Tricyanofuran (TCF)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-(methylsulfanyl)quinoline, and how can reaction conditions be optimized?

  • Methodology :

  • Skraup Cyclization : Start with aniline derivatives (e.g., 4-methoxy-2-methylaniline) and 2,2,3-tribromopropanal to form brominated quinolines. Subsequent ether cleavage yields intermediates for functionalization .
  • Alkylation : React 3-bromo-8-methylquinolin-6-ol with methyl 2-chloro-2-(methylsulfanyl)acetate under basic conditions (-75°C) to introduce the methylsulfanyl group. Monitor reaction progress via TLC and optimize temperature/pH to minimize side products .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. For example, the methylsulfanyl group shows a singlet at δ ~2.5 ppm for 1H^1H and δ ~15 ppm for 13C^{13}C .
  • IR : Identify carbonyl (C=O, ~1680 cm1^{-1}) and methylsulfanyl (C-S, ~650 cm1^{-1}) stretches .
  • X-ray Crystallography : Determine crystal structure to resolve ambiguities in regiochemistry, as demonstrated in studies of related quinoline derivatives .

Advanced Research Questions

Q. How can conflicting bioactivity data in methylsulfanyl-substituted quinoline derivatives be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituent positions (e.g., bromine at C6 vs. C4) and compare bioactivity. For example, methylsulfanyl groups at C2 enhance cytotoxicity in thiazoloquinolines, while C3 substitutions reduce activity .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to map electron density and HOMO-LUMO gaps, correlating with experimental IC50_{50} values .
  • Dose-Response Assays : Validate discrepancies using standardized protocols (e.g., MTT assay for cytotoxicity, COX inhibition for anti-inflammatory activity) .

Q. What strategies mitigate genotoxicity risks in quinoline-based compounds during preclinical development?

  • Methodology :

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) .
  • In Silico Toxicity Prediction : Apply tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., quinoline’s aromatic amine motif) .
  • Metabolic Profiling : Use LC-MS to identify reactive metabolites (e.g., epoxides) and modify substituents (e.g., electron-withdrawing bromine) to block bioactivation pathways .

Q. How does bromine positioning influence cross-coupling reactivity in this compound?

  • Methodology :

  • Suzuki-Miyaura Coupling : Compare reactivity of C6-brominated quinolines (e.g., 6-Bromo-4-chloroquinoline) with C4-brominated analogs. C6 bromine exhibits higher reactivity due to reduced steric hindrance .
  • Kinetic Studies : Track reaction progress (e.g., Pd(OAc)2_2/SPhos catalyst, 80°C) via GC-MS. Calculate activation barriers for C6 vs. C4 derivatives .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze electron-withdrawing effects of bromine on the quinoline ring to rationalize reactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.